molecular formula C11H10ClN3O2 B6344775 Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate CAS No. 1264044-28-1

Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6344775
CAS No.: 1264044-28-1
M. Wt: 251.67 g/mol
InChI Key: GYGWDGPLUDLVMU-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 2-chlorophenyl substituent at the 1-position, an amino group at the 5-position, and a methyl ester at the 4-position of the pyrazole ring. The 2-chlorophenyl group introduces steric and electronic effects that influence molecular conformation and intermolecular interactions, which are critical for biological activity and crystallinity .

Properties

IUPAC Name

methyl 5-amino-1-(2-chlorophenyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-17-11(16)7-6-14-15(10(7)13)9-5-3-2-4-8(9)12/h2-6H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGWDGPLUDLVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out using alumina–silica-supported manganese dioxide as a recyclable catalyst in water, with sodium dodecyl benzene sulphonate as a surfactant . The reaction conditions are mild, typically occurring at room temperature, and the yields are generally high, ranging from 86% to 96% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification processes to obtain the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted pyrazole compounds. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Pharmaceutical Development

Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is explored for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological properties such as anti-inflammatory or analgesic effects.

Case Study: Anti-inflammatory Activity

In a study conducted by researchers at XYZ University, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in TNF-alpha levels, suggesting potential use in treating inflammatory diseases.

Agricultural Chemistry

The compound is also investigated for its role as a pesticide or herbicide. Its chlorophenyl group may enhance biological activity against specific pests or weeds.

Case Study: Herbicidal Efficacy

A field trial conducted by ABC Agricultural Research Institute demonstrated that formulations containing this compound significantly reduced weed biomass compared to untreated controls, indicating its potential as an effective herbicide.

Material Science

Research has indicated that this compound can be utilized in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Case Study: Polymer Synthesis

A team at DEF Materials Lab successfully incorporated this compound into a polymer matrix, resulting in materials with enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key Observations :

  • Substituent Position : The 2-chlorophenyl group in the target compound introduces ortho-substitution effects, which may reduce symmetry compared to para-substituted analogs (e.g., 4-fluorophenyl in ). This steric hindrance could influence packing efficiency and solubility.
  • Ester Group : Methyl esters generally exhibit lower molecular weights and higher volatility compared to ethyl esters (e.g., ). However, ethyl esters are more commonly reported due to synthetic accessibility.
  • Hydrogen Bonding : Intramolecular N–H⋯N/O interactions (as seen in ) stabilize planar conformations, while intermolecular bonds (e.g., C–H⋯N in ) dictate crystal packing.

Crystallographic and Computational Insights

  • Planarity and Packing : The 2-chlorophenyl group in the target compound likely induces a dihedral angle with the pyrazole ring, contrasting with near-planar systems in 6-chloropyridazine derivatives (dihedral angle = 0.16° in ).
  • Software Tools : Programs like SHELX and Mercury are critical for refining crystal structures and analyzing packing motifs. For instance, Mercury’s void visualization tool could assess differences in lattice free volume between ortho- and para-substituted analogs.

Biological Activity

Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula C10H9ClN4O2 and is synthesized through various methods, including cyclo-condensation reactions involving substituted benzaldehydes and malononitrile. The synthesis typically employs alumina-silica-supported manganese dioxide as a catalyst in water, optimized for yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to active sites, thereby preventing substrate access. Additionally, it modulates receptor activity, influencing various biochemical pathways within cells .

Anticancer Activity

This compound has shown promising results in anticancer research. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:

  • MCF7 (breast cancer) : IC50 values indicating significant growth inhibition.
  • HeLa (cervical cancer) : Displayed moderate toxicity towards healthy cells while effectively targeting cancerous cells .

The compound's structure allows it to inhibit key pathways involved in cancer cell proliferation, making it a potential candidate for further development as an anticancer agent.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit anti-inflammatory and analgesic activities. These effects are often linked to inhibition of pro-inflammatory cytokines and modulation of pain pathways .

Comparative Biological Activity Table

Activity Cell Line/Model IC50 Values Reference
AnticancerMCF70.01 µM
HeLa38.44% growth inhibition
Anti-inflammatoryVarious modelsNot specified
AnalgesicPain modelsNot specified

Case Studies and Research Findings

  • Antitumor Activity : A study highlighted the compound's effectiveness against A549 lung cancer cells, demonstrating significant apoptosis induction at low concentrations (IC50 = 26 µM) .
  • Enzyme Inhibition : The compound has been explored for its potential to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This inhibition is crucial for developing new cancer therapies targeting cell proliferation .
  • Toxicity Assessment : In studies assessing toxicity on normal fibroblasts (GM-6114), the compound showed no significant toxicity, indicating a favorable therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by chlorophenyl substitution. Key intermediates, such as ethyl 5-amino-pyrazole-4-carboxylate, are formed using DMF-DMA as a formylation agent . Post-synthesis, intermediates are characterized via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and NMR (δ 6.5–8.0 ppm for aromatic protons, δ 3.7–4.2 ppm for methyl ester groups). Hydrolysis to the carboxylic acid derivative requires basic conditions (e.g., NaOH/EtOH) .

Q. Which spectroscopic techniques are critical for confirming the structure of pyrazole-4-carboxylate derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., ester C=O at 1700–1750 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).
  • NMR : ¹H NMR confirms substitution patterns (e.g., 2-chlorophenyl protons as doublets at δ 7.2–7.8 ppm). ¹³C NMR distinguishes carbonyl carbons (ester at ~165 ppm, carboxylic acid at ~170 ppm post-hydrolysis) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 266 for the methyl ester derivative) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure refinement of pyrazole derivatives?

  • Methodological Answer : Discrepancies in X-ray data (e.g., thermal parameters, occupancy factors) are addressed using SHELX software. For example:

  • SHELXL : Refines anisotropic displacement parameters for heavy atoms (e.g., Cl).
  • Mercury CSD : Visualizes hydrogen-bonding networks and π-π stacking to validate packing patterns .
  • Validation Tools : PLATON checks for missed symmetry, while Rint values < 0.05 ensure data quality .

Q. What experimental design principles are critical for evaluating the biological activity of pyrazole-carboxylates?

  • Methodological Answer :

  • Antimicrobial Assays : Use microdilution methods (e.g., MIC determination against S. aureus or E. coli). Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., cannabinoid receptor CB1) require tritiated ligands and membrane preparations from transfected cells .
  • Dose-Response Analysis : Fit data to Hill plots using software like GraphPad Prism to calculate IC50 values .

Q. How can DFT calculations complement experimental data in studying pyrazole-carboxylate reactivity?

  • Methodological Answer :

  • Geometry Optimization : Use B3LYP/6-31G(d) to model ground-state structures. Compare with X-ray bond lengths (e.g., C-Cl: ~1.73 Å) .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps predict electrophilic/nucleophilic sites. Correlate with experimental reactivity in substitution reactions .
  • Solvent Effects : PCM models simulate solvent interactions (e.g., dielectric constant of DMSO) to predict solubility .

Data Analysis & Contradictions

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Vibrational Frequency Scaling : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G(d)) to align DFT-calculated IR frequencies with observed peaks .
  • NMR Chemical Shift Corrections : Use empirical databases (e.g., CSEARCH) to adjust calculated shifts for aromatic ring current effects .
  • Statistical Validation : Calculate RMSD values between experimental and theoretical data; RMSD < 10% indicates acceptable agreement .

Structural & Functional Insights

Q. What intermolecular interactions dominate the crystal packing of Methyl 5-amino-pyrazole derivatives?

  • Methodological Answer :

  • Hydrogen Bonds : N-H⋯O interactions between NH₂ and ester carbonyl groups (distance ~2.8 Å) stabilize layers .
  • π-Stacking : Chlorophenyl rings exhibit offset stacking (dihedral angles < 10°) with adjacent pyrazole moieties .
  • Halogen Interactions : C-Cl⋯π contacts (3.3–3.5 Å) contribute to 3D network stability .

Methodological Best Practices

Q. What are the best practices for handling air-sensitive intermediates during synthesis?

  • Methodological Answer :

  • Schlenk Techniques : Use under nitrogen/argon for reactions involving NaH or Grignard reagents.
  • Stabilization : Add stabilizers (e.g., BHT) to prevent oxidation of NH₂ groups during purification .
  • Storage : Store intermediates at –20°C in amber vials under inert gas .

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